

The Role of Extracellular ATP in Airway C-Fiber Activation: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular adenosine triphosphate (eATP) has emerged as a critical signaling molecule in the respiratory system, acting as a potent activator of airway sensory nerves, particularly vagal C-fibers. Under conditions of cellular stress, inflammation, or mechanical strain, ATP is released into the airway lumen and interstitial space, where it engages with a suite of purinergic receptors on C-fiber terminals. This interaction triggers nerve depolarization, leading to the cardinal symptoms of airway irritation such as cough and bronchoconstriction. The P2X3 receptor, an ionotropic purinergic receptor almost exclusively expressed on sensory afferents, is a key player in this pathway and has become a primary target for novel antitussive therapies. This guide provides an in-depth examination of the mechanisms, experimental validation, and pathophysiological significance of ATP-mediated C-fiber activation, offering a technical resource for researchers in pulmonology and sensory neuroscience.

Core Concepts: The Players in Airway Nociception Airway Vagal C-Fibers

Vagal bronchopulmonary C-fibers are the most abundant type of sensory nerve innervating the respiratory tract.[1] These unmyelinated, slow-conducting afferents function as polymodal nociceptors, responding to a wide array of chemical irritants, inflammatory mediators, and



mechanical stimuli.[1] They are broadly classified into two subtypes based on the ganglionic origin of their cell bodies:

- Nodose C-fibers: These fibers are considered chemosensitive and respond robustly to stimuli like ATP, adenosine, and serotonin. They are key mediators of cough and other reflex responses.[1][2]
- Jugular C-fibers: These fibers are generally unresponsive to ATP but share responsiveness with nodose fibers to stimuli like capsaicin (a TRPV1 agonist) and bradykinin.[1]

Extracellular ATP (eATP) as a Danger Signal

In healthy airways, eATP concentrations are kept low by ectonucleotidases. However, during inflammation, infection, or mechanical stress (e.g., bronchoconstriction, ventilator-induced injury), various cells, including airway epithelial cells, release ATP into the extracellular space. This elevated eATP acts as a "danger signal," alerting the nervous system to potential or ongoing tissue damage.

Purinergic Receptors: The Gateways for ATP Signaling

The effects of eATP are mediated by two families of purinergic receptors expressed on the surface of C-fibers and other airway cells.

- P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow cation influx (primarily Na⁺ and Ca²⁺), leading to rapid membrane depolarization and nerve activation. The key subtypes for C-fiber activation are:
 - P2X3: Homotrimeric receptors almost exclusively found on sensory neurons. Their activation is strongly implicated in chronic cough.
 - P2X2/3: Heterotrimeric receptors, also located on sensory C-fibers (specifically nodose),
 which exhibit slower desensitization kinetics compared to P2X3 homomers.
- P2Y Receptors: These are G protein-coupled receptors (GPCRs) that initiate slower, more modulatory intracellular signaling cascades. While not causing direct, rapid firing, they play a significant role in inflammation and sensitization of C-fibers. For instance, P2Y2, P2Y4, and



P2Y6 receptor activation can trigger the release of pro-inflammatory cytokines like IL-6 and IL-8, which can lower the activation threshold of sensory nerves.

Mechanisms of ATP-Mediated C-Fiber Activation Direct Activation via P2X Receptors

The primary mechanism of C-fiber activation by ATP is direct depolarization through P2X3 and P2X2/3 receptors.

- ATP Release: Airway epithelial cells release ATP in response to stress or irritants.
- Receptor Binding: ATP binds to P2X3 and P2X2/3 receptors on the terminals of nodose Cfibers.
- Ion Influx: The receptor channels open, allowing an influx of cations.
- Depolarization: The influx of positive ions depolarizes the nerve terminal membrane.
- Action Potential: If the depolarization reaches the threshold, voltage-gated sodium channels open, generating an action potential that propagates along the vagus nerve to the brainstem, triggering reflex responses like cough.

Sensitization and Indirect Pathways

eATP also contributes to a state of neuronal hypersensitivity, a hallmark of chronic cough.

- Interaction with TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a
 well-known sensor of noxious heat and capsaicin. P2X3 and TRPV1 are often co-expressed
 on C-fibers and exhibit significant functional interaction. Activation of P2X3 can sensitize
 TRPV1, lowering its activation threshold and amplifying the response to other irritants. This
 cross-sensitization is a critical mechanism underlying cough hypersensitivity syndrome.
- Indirect Activation via Bronchoconstriction: Mechanical forces, such as those generated
 during bronchoconstriction induced by histamine or methacholine, can cause the release of
 ATP from airway tissues. This newly released ATP then acts on P2X2/3 receptors to activate
 nodose C-fibers, creating a feedback loop where mechanical changes are transduced into a
 neural signal.



TRPV4-Pannexin-1-ATP-P2X3 Axis: Activation of TRPV4 channels on airway epithelial cells
can trigger the opening of Pannexin-1 channels, creating a conduit for ATP release. This
eATP then activates adjacent C-fibers via P2X3 receptors, demonstrating a multi-step
pathway linking an epithelial sensor to a neural response.

Quantitative Data Summary Table 1: Extracellular ATP Concentrations in Human Airway Fluids



Condition	Fluid	eATP Concentr ation (Mean ± SEM)	Patient (n)	Control (n)	Key Finding	Referenc e
Refractory/ Unexplaine d Chronic Cough (RUCC)	Plasma	3051 ± 195 nM	22	14	Plasma eATP is significantl y higher in RUCC patients vs. healthy volunteers (1939 ± 307 nM).	
Refractory/ Unexplaine d Chronic Cough (RUCC)	BALF	582 ± 38 nM	22	14	BALF eATP is paradoxical ly lower in RUCC patients vs. healthy volunteers (727 ± 47 nM).	
Idiopathic Pulmonary Fibrosis (IPF)	BALF	~250 nM (Stable)	13	7	BALF eATP is significantl y higher in stable IPF patients compared to controls (~50 nM).	-



Idiopathic Pulmonary Fibrosis (IPF)	BALF	~1150 nM (Exacerbat ed)	2	7	eATP levels are 4-5 times higher in exacerbate d IPF compared to stable IPF.
Eosinophili c Pneumonia (EP)	BALF	40.0 ± 5.4 μΜ	33	6 (HP)	BALF eATP is dramaticall y elevated in EP compared to hypersensit ivity pneumoniti s (1.0 ± 0.8 μM).

BALF: Bronchoalveolar Lavage Fluid; SEM: Standard Error of the Mean; HP: Hypersensitivity Pneumonitis.

Table 2: Functional Effects of ATP and Related Compounds on Airway Responses



Compound	Model	Measureme nt	Effect	Concentrati on/Dose	Reference
Inhaled ATP	Healthy Volunteers	Cough	Induces cough in ~70% of subjects.	Up to 512 mg/mL	
Inhaled ATP	Mild Asthmatics	Cough	Induces cough in ~90% of subjects.	Up to 512 mg/mL	
Inhaled ATP	Healthy Volunteers	Bronchoconst riction (FEV1)	Can cause significant bronchoconst riction in some individuals.	Up to 512 mg/mL	
Inhaled ATP	Asthmatics	Bronchoconst riction (FEV1)	Induces ≥20% fall in FEV₁ in 100% of patients.	Up to 512 mg/mL	
AF-353 (P2X3 Antagonist)	Guinea Pig (ex vivo)	Histamine- induced C- fiber firing	Blocks bronchoconst riction- induced C- fiber activation.	N/A	
Apyrase (ATPase)	Guinea Pig (ex vivo)	Histamine- induced C- fiber firing	Blocks C- fiber response without inhibiting bronchoconst riction.	N/A	



Suramin (P2 Antagonist)	Mouse (in vivo)	Neutrophilic Airway Inflammation	Significantly reduces inflammation and Th17 responses.	N/A
Gefapixant (P2X3 Antagonist)	Humans (Chronic Cough)	Cough Frequency	Reduces cough by ~75% in responders.	N/A

FEV₁: Forced Expiratory Volume in 1 second.

Key Experimental Protocols Protocol 1: Ex Vivo Isolated, Perfused Lung-Nerve Preparation

This preparation allows for the direct electrophysiological recording of vagal afferent nerve activity in response to stimuli delivered to the airways, free from systemic cardiovascular reflexes.

- Objective: To measure action potential discharge from single C-fibers innervating the lungs and airways.
- Methodology:
 - Tissue Isolation: Guinea pigs or mice are euthanized, and the trachea, lungs, and vagus nerves with attached nodose/jugular ganglia are carefully dissected and placed in a partitioned recording chamber.
 - Perfusion: The pulmonary artery is cannulated and perfused with Krebs bicarbonate buffer, while the trachea is perfused separately to deliver chemical stimuli directly to the receptive fields of the airway nerves.
 - Extracellular Recording: A fine-tipped glass microelectrode is placed adjacent to a single neuronal soma within the nodose or jugular ganglion to record extracellular action



potentials.

- Stimulation: Test compounds (e.g., ATP, histamine, capsaicin) and antagonists are added to the tracheal perfusate. Changes in tracheal perfusion pressure (indicating bronchoconstriction) and nerve fiber activity (action potentials/second) are recorded simultaneously.
- Key Outputs: Quantification of C-fiber firing frequency in response to specific agonists and antagonists; correlation of nerve activity with mechanical changes like bronchoconstriction.

Protocol 2: Calcium Imaging of Dissociated Vagal Sensory Neurons

This technique visualizes changes in intracellular free calcium ([Ca²⁺]i) as a proxy for neuronal activation.

- Objective: To measure the response of a population of sensory neurons to ATP and other agonists.
- Methodology:
 - Neuronal Culture: Vagal ganglia (nodose/jugular) are dissected, enzymatically digested, and mechanically dissociated to yield single neurons, which are then plated on coverslips.
 - Indicator Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or are derived from transgenic mice expressing a genetically encoded calcium indicator (GECI) like GCaMP6s.
 - Microscopy: The coverslip is placed on the stage of a fluorescence microscope equipped with a camera.
 - Stimulation and Imaging: A baseline fluorescence is recorded before a perfusion system applies a solution containing an agonist (e.g., ATP, capsaicin). The resulting changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i, are captured over time.
- Key Outputs: Percentage of responsive neurons in a population; amplitude and kinetics of the calcium transient, providing insight into receptor activation and downstream signaling.



Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard method for studying ion channel function with high temporal and voltage resolution.

- Objective: To directly measure the ionic currents flowing through P2X receptors on a single sensory neuron.
- Methodology:
 - Cell Preparation: Dissociated sensory neurons are prepared as for calcium imaging.
 - \circ Pipette and Seal Formation: A glass micropipette with a ~1 μ m tip, filled with an intracellular-like solution, is pressed against the membrane of a single neuron. Gentle suction is applied to form a high-resistance (>1 G Ω) "gigaseal" between the pipette tip and the cell membrane.
 - Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior.
 - Voltage Clamp: The cell's membrane potential is "clamped" at a fixed value (e.g., -70 mV) by the amplifier. Agonists (e.g., ATP) are applied to the cell, and the current required to hold the voltage constant is measured. This current is equal and opposite to the current flowing through the opened ion channels.
- Key Outputs: Characterization of receptor properties such as agonist potency (EC₅₀), current kinetics (activation, desensitization), and ion selectivity.

Protocol 4: Measurement of ATP in Bronchoalveolar Lavage Fluid (BALF)

This protocol quantifies the concentration of ATP present on the airway surface.

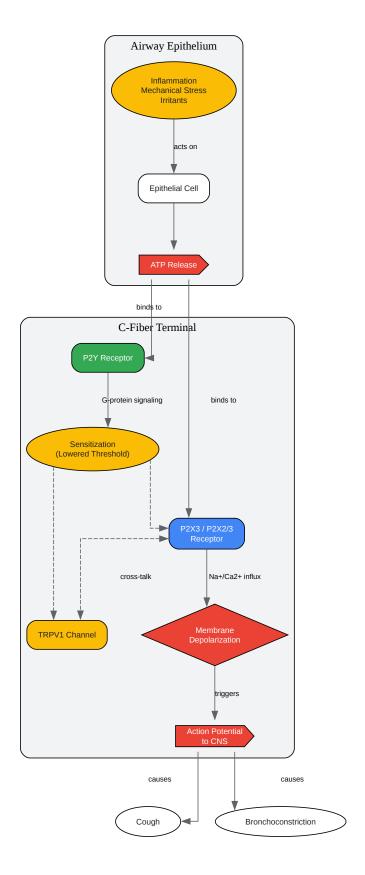
- Objective: To measure eATP levels in the airways of animal models or human subjects.
- Methodology:



- BALF Collection: Following anesthesia or in sacrificed animals, a sterile saline solution is instilled into the lungs via the trachea and then gently aspirated. This fluid, the BALF, is collected.
- Sample Processing: The BALF is immediately centrifuged at a low speed and low temperature (e.g., 800 g for 10 min at 4°C) to remove cells and prevent further ATP release or degradation.
- Luciferin-Luciferase Assay: The ATP concentration in the cell-free supernatant is measured using a luciferin-luciferase assay kit. In this reaction, luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.
- Luminometry: The light output (Relative Light Units, RLU) is measured with a luminometer and compared to a standard curve generated with known ATP concentrations to determine the ATP concentration in the sample.
- Key Outputs: Absolute concentration of eATP in airway lining fluid, which can be correlated with disease state or inflammatory cell counts.

Signaling Pathways and Experimental Workflows
Diagram 1: Core Signaling Pathway of ATP-Mediated CFiber Activation





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Caption: ATP released from stressed epithelial cells directly activates C-fibers via P2X3 receptors, leading to cough.

Diagram 2: Experimental Workflow for Ex Vivo C-Fiber Recording

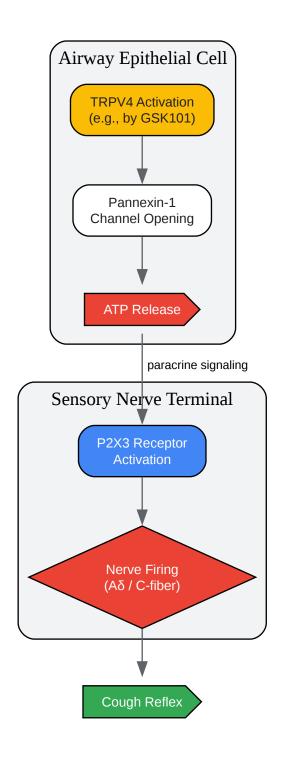


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Caption: Workflow for isolating and recording from airway C-fibers in an ex vivo lung-nerve preparation.

Diagram 3: Logical Relationship in TRPV4-Mediated Cough Pathway





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Caption: Sequential activation of TRPV4, Pannexin-1, and P2X3 leading to sensory nerve firing and cough.



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